molecular formula C18H21NO2 B12664924 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol CAS No. 845-72-7

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol

Katalognummer: B12664924
CAS-Nummer: 845-72-7
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: OUBYDCHQEFHDQQ-PMUMKWKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a synthetic compound derived from the morphinan class of alkaloids. This compound is structurally related to thebaine, an opium alkaloid, and has been studied for its potential analgesic properties. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the Diels-Alder reaction of thebaine with various dienophiles . The reaction conditions often require specific temperatures and solvents to achieve the desired product. For example, the reaction may be carried out in an inert atmosphere using solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds in the structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and alkylating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various morphinan derivatives.

    Biology: Studied for its interaction with opioid receptors and potential analgesic effects.

    Medicine: Investigated for its potential use in pain management and as an analgesic agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating pain signals and producing analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is unique due to its specific structural modifications, which enhance its binding affinity to opioid receptors and its potential analgesic properties. Unlike other morphinan derivatives, this compound has been specifically designed to optimize its pharmacological effects.

Eigenschaften

CAS-Nummer

845-72-7

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11,13-pentaen-3-ol

InChI

InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-8,13-14,20H,9-11H2,1-2H3/t13-,14+,18+/m0/s1

InChI-Schlüssel

OUBYDCHQEFHDQQ-PMUMKWKESA-N

Isomerische SMILES

CN1CC[C@]23C=CC=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O

Kanonische SMILES

CN1CCC23C=CC=CC2C1CC4=C3C(=C(C=C4)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.